

# (±)-Darifenacin-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (±)-Darifenacin-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (±)-Darifenacin-d4 for researchers, scientists, and drug development professionals. The document details its pharmacological context, primarily focusing on its role as a stable isotope-labeled internal standard for the quantitative analysis of Darifenacin.

### **Chemical Structure and Properties**

(±)-Darifenacin-d4 is the deuterium-labeled form of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2] The deuterium atoms are strategically placed on the ethyl chain connecting the pyrrolidine and dihydrobenzofuran moieties.[3][4] This labeling provides a distinct mass difference from the parent compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based assays.[5][6]

Table 1: Chemical and Physical Properties of (±)-Darifenacin-d4



Property	Value	Reference(s)
IUPAC Name	2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide	[1][4]
Formal Name	1-[2-(2,3-dihydro-5- benzofuranyl)ethyl-1,1,2,2-d4]- α,α-diphenyl-3- pyrrolidineacetamide	[3]
CAS Number	1189701-43-6	[1][3][4]
Molecular Formula	C28H26D4N2O2	[1][3][7]
Molecular Weight	430.6 g/mol	[3][4]
Appearance	White Solid	[8]
Isotopic Purity	≥99% deuterated forms (d1-d4)	[3]
Solubility	Soluble in Acetonitrile and DMSO	[3]
Storage Conditions	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[8]

## Pharmacological Context: Mechanism of Action of Darifenacin

To understand the application of **(±)-Darifenacin-d4**, it is essential to understand the pharmacology of its non-labeled counterpart, Darifenacin. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[9][10] These M3 receptors are primarily responsible for mediating the contraction of the detrusor muscle in the urinary bladder.[11][12]

In patients with overactive bladder, involuntary contractions of the detrusor muscle lead to symptoms of urinary urgency, frequency, and incontinence.[13] By blocking the M3 receptors, Darifenacin inhibits the binding of acetylcholine, leading to the relaxation of the bladder smooth



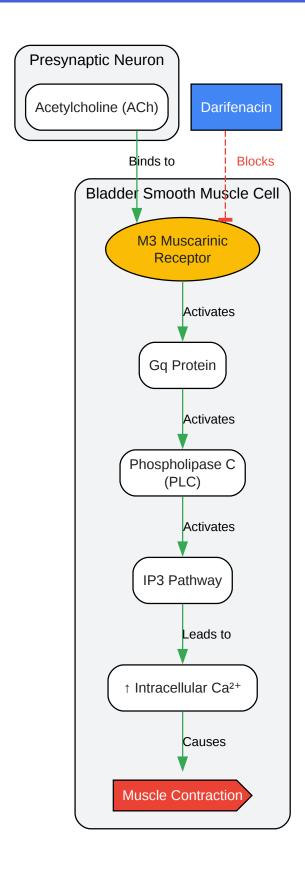




muscle.[14][15] This action increases the bladder's capacity and reduces the frequency and urgency of urination.[10]

Darifenacin exhibits significantly higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, and M5), which may contribute to a lower incidence of certain side effects, such as those affecting the central nervous system (M1) or the heart (M2).[3][9][14]





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Darifenacin's antagonism of the M3 receptor signaling pathway.



### **Pharmacokinetics of Darifenacin**

Darifenacin is metabolized extensively by the liver, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][11] Its pharmacokinetic profile is important for designing bioanalytical studies where (±)-Darifenacin-d4 would be used.

Table 2: Pharmacokinetic Properties of Darifenacin

Parameter	Value	Reference(s)
Bioavailability	15% to 19% (dose-dependent)	[9][11][16]
Protein Binding	98% (primarily to α1-acid glycoprotein)	[11][16][17]
Metabolism	Hepatic (CYP2D6 and CYP3A4-mediated)	[9][11]
Elimination Half-life	13 to 19 hours (prolonged- release)	[9][11]
Excretion	~60% Renal, ~40% Biliary	[11]

## **Application in Bioanalytical Methods**

The primary application of (±)-Darifenacin-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of darifenacin in biological matrices like plasma or urine.[3][18] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accuracy and precision.[6]

A SIL-IS is considered the "gold standard" because it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation (e.g., extraction recovery) and instrument response (e.g., matrix effects causing ion suppression or enhancement).[5][19]

## Representative Experimental Protocol: Quantification of Darifenacin in Human Plasma



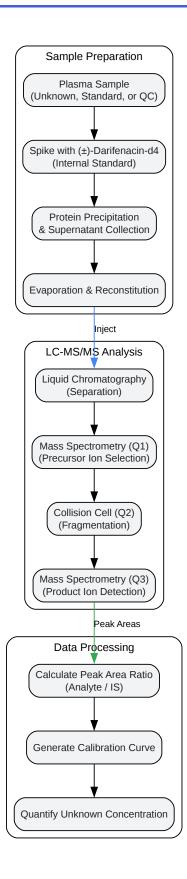
The following is a generalized protocol illustrating the use of (±)-Darifenacin-d4 in a typical LC-MS/MS bioanalytical method. Specific parameters would need to be optimized for the particular instrumentation and matrix used.

- 1. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of Darifenacin and a separate stock solution of (±)-Darifenacin-d4
   (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
- Create calibration standards by spiking blank human plasma with known concentrations of Darifenacin.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Add a fixed concentration of the (±)-Darifenacin-d4 IS working solution to all calibration standards, QCs, and unknown study samples.
- 2. Sample Extraction (Protein Precipitation):
- To 100 μL of plasma sample (standard, QC, or unknown), add 300 μL of cold acetonitrile containing the (±)-Darifenacin-d4 IS.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Conditions (Illustrative):
- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
  - Mobile Phase A: Water with 0.1% formic acid.



- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example values, require optimization):
    - Darifenacin: Q1 (e.g., m/z 427.3) -> Q3 (e.g., m/z 197.1)
    - (±)-Darifenacin-d4: Q1 (e.g., m/z 431.3) -> Q3 (e.g., m/z 197.1)
- 4. Data Analysis:
- Quantify Darifenacin concentration by calculating the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
- Determine the concentration of Darifenacin in unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.





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Bioanalytical workflow using (±)-Darifenacin-d4 as an internal standard.



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- To cite this document: BenchChem. [(±)-Darifenacin-d4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



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